p-Dimethylaminoaniline dihydrochloride
Description
Chemical Identity: p-Dimethylaminoaniline dihydrochloride (CAS No. 536-46-9), also known as N,N-Dimethyl-p-phenylenediamine dihydrochloride, is a dihydrochloride salt of the aromatic amine p-aminodimethylaniline. Its molecular formula is C₈H₁₄Cl₂N₂, with a molecular weight of 209.12 g/mol .
Synonyms:
- DMPD dihydrochloride
- p-Aminodimethylaniline dihydrochloride
- 1,4-Benzenediamine, N,N-dimethyl-, hydrochloride (1:2) .
Structure and Properties: The compound consists of a para-substituted benzene ring with a dimethylamino group (-N(CH₃)₂) and an amino group (-NH₂), protonated as a dihydrochloride salt. It is highly soluble in water and alcohol, making it suitable for aqueous applications .
Structure
3D Structure of Parent
Properties
CAS No. |
103813-59-8 |
|---|---|
Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H |
InChI Key |
PXJHVKRLFWZUNV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)NC.Cl.Cl |
Related CAS |
99-98-9 (Parent) |
Origin of Product |
United States |
Preparation Methods
Preparation via Reduction of p-Nitrochlorobenzene with Dimethylamine Hydrochloride and Sodium Hydroxide in Toluene
This method is well-documented in Chinese patent CN109970569A and chemical synthesis databases. The process involves nucleophilic aromatic substitution of p-nitrochlorobenzene with dimethylamine hydrochloride under alkaline conditions, followed by catalytic hydrogenation and salt formation.
- Dissolve 1 mole of p-nitrochlorobenzene in 400-500 mL toluene to form solution A.
- Dissolve 1.1–1.2 moles of dimethylamine hydrochloride in 180–200 mL water; add solution A to this aqueous solution.
- Under stirring at 20–25°C, add 15% aqueous sodium hydroxide dropwise to the mixture to liberate free dimethylamine and promote nucleophilic substitution.
- Heat the reaction mixture to 35–40°C and continue dropwise addition of sodium hydroxide, followed by insulation (standing) for 45–90 minutes.
- Allow phase separation; the toluene layer is then subjected to catalytic hydrogenation using active nickel catalyst to reduce the nitro group to an amine.
- Filter to remove catalyst; bubble hydrogen chloride gas through the toluene layer to precipitate p-Dimethylaminoaniline dihydrochloride.
- Centrifuge and dry the precipitate.
Reaction Conditions and Yields:
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| p-Nitrochlorobenzene (moles) | 1.0 | 1.0 |
| Dimethylamine hydrochloride (moles) | 1.1 | 1.2 |
| Toluene volume (mL) | 400 | 500 |
| Water volume (mL) | 180 | 200 |
| Sodium hydroxide (15% solution) | 1.1 + 0.66 moles (dropwise) | 1.25 + 0.8 moles (dropwise) |
| Reaction temperature (°C) | 20–35 | 20–40 |
| Insulation time (minutes) | 60 | 90 |
| Catalyst | Active nickel | Active nickel |
| Product yield (%) | 94.5 | 97.3 |
| Product purity (%) | 99.7 | 99.6 |
| Product weight (g) | 198 | 204 |
- Uses industrially available and inexpensive raw materials.
- Efficient release and immediate reaction of dimethylamine from the hydrochloride salt.
- High yield and purity with minimal waste generation, primarily inorganic salts.
- Mild reaction conditions and safe handling.
$$ \text{p-Nitrochlorobenzene} + \text{Dimethylamine} \xrightarrow[\text{NaOH}]{\text{Toluene, 20–40°C}} \text{p-Dimethylaminoaniline} \xrightarrow[\text{Ni catalyst}]{\text{H}_2} \text{this compound (after HCl gas treatment)} $$
Chemical Reactions Analysis
Types of Reactions: p-Dimethylaminoaniline dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N,N-Dimethyl-p-phenylenediamine dihydrochloride, also known as p-Dimethylaminoaniline dihydrochloride, finds use in various scientific and industrial applications .
Scientific Research Applications
- Peroxidase Determination N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD) is used for the determination of peroxidase . DMPD converts into a red pigment of semiquinone nature .
- Histology DMPD has application in the HID-AB (high iron diamine-alcian blue) staining of intestinal tract samples . The HID-AB staining procedures can differentiate between sialomucin and sulfomucin in the gastrointestinal tract .
- Reagent Functions as a reagent in certain chemical and biochemical tests .
- Photodeveloper It can be used as a photodeveloper .
Industrial Applications
- Rubber Vulcanization Dimethyl-4-phenylenediamine can be used as an accelerator for the vulcanization of rubber . It is first converted to the corresponding mercaptobenzothiazole .
- Synthesis of Methylene Blue Dimethyl-4-phenylenediamine is a base for the production of methylene blue . It can be converted to methylene blue by reaction with dimethylaniline and sodium thiosulfate in several steps .
Other applications
- Oxidase Tests Dimethyl-4-phenylenediamine can be used in oxidase tests .
- Microscopy It is used in microscopy .
Safety Information
Dimethyl-p-phenylenediamine is a skin and eye irritant and a skin sensitizer .
Emergency First Aid Procedures
- Inhalation: Move the victim to fresh air and evaluate vital signs. If breathing is labored, administer 100% humidified oxygen or other respiratory support .
- Dermal/Eye Exposure: Remove contaminated clothing and flush eyes with lukewarm water for at least 15 minutes. Wash exposed skin thoroughly with soap and water .
- Ingestion: Do not induce vomiting or attempt to neutralize. Give the victim water or milk if they are conscious and alert. Administer activated charcoal if the victim is conscious and alert .
Mechanism of Action
The mechanism of action of p-Dimethylaminoaniline dihydrochloride involves its interaction with specific molecular targets and pathways . It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares p-dimethylaminoaniline dihydrochloride with structurally or functionally related dihydrochloride salts and aromatic amines:
Key Differences and Research Findings:
Structural Analogs: Ethyl vs. Methyl Substitution: Replacing dimethyl groups with diethyl groups (e.g., p-aminodiethylaniline hydrochloride) increases molecular weight and alters solubility. The ethyl analog is primarily used in photography, whereas the methyl variant is favored in dye synthesis . Aromatic vs. Aliphatic Amines: Biogenic amines like putrescine and cadaverine dihydrochlorides are aliphatic, limiting their use to food analysis rather than industrial synthesis .
Functional Applications: this compound’s dual amino and dimethylamino groups enable redox reactivity, critical for H₂S detection and dye formation. In contrast, 4-aminoaniline dihydrochloride lacks the dimethyl group, reducing its utility in specialized assays .
Safety and Reactivity: this compound’s parent compound, dimethylaniline, reacts explosively with peroxides and metals . The dihydrochloride form is more stable but still requires stringent handling.
Analytical Use :
- Biogenic amine dihydrochlorides (putrescine, cadaverine) are water-soluble standards for food safety testing, whereas azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) serve as polymerization initiators .
Biological Activity
p-Dimethylaminoaniline dihydrochloride (DMPD) is a chemical compound widely used in various biological and chemical applications, particularly in the fields of biochemistry and analytical chemistry. Its biological activity has been the subject of numerous studies, focusing on its effects on living organisms, potential toxicity, and applications in antioxidant measurement.
- Molecular Formula : C₈H₁₄Cl₂N₂
- Molecular Weight : 209.116 g/mol
- Physical State : Crystalline solid
- Melting Point : 222 °C (dec.)
- Density : 0.94 g/cm³
- Boiling Point : 211.6 °C at 760 mmHg
Antioxidant Measurement
DMPD is primarily recognized for its role in measuring antioxidant activity. It reacts with oxidants to form a stable radical cation, which can be quantified spectrophotometrically. This property has made it a valuable tool in various studies assessing oxidative stress and antioxidant capacity in biological samples, including human plasma.
- Mechanism : In the presence of ferric ions (Fe³⁺), DMPD is oxidized to form DMPD(∙+) radical. This radical can then react with antioxidants, allowing for the quantification of antioxidant capacity in different samples .
Toxicological Effects
Despite its utility, DMPD exhibits significant toxicological properties:
- Methemoglobinemia : DMPD can bind to hemoglobin, leading to methemoglobinemia, a condition characterized by reduced oxygen-carrying capacity of blood. Symptoms include cyanosis and respiratory distress, which may not manifest until several hours post-exposure .
- Acute Toxicity : Animal studies indicate that ingestion of less than 40 grams can be fatal, with symptoms such as tremors and convulsions observed at lethal doses .
Potential Carcinogenicity
There are concerns regarding the carcinogenic potential of DMPD due to its classification as an arylamine. Long-term exposure may lead to various health issues, including cancer. However, definitive data on its mutagenicity remains limited .
Case Studies
-
Antioxidant Capacity in Aging :
A study demonstrated that the oxidative capacity of plasma significantly increases with aging, measured through a modified DMPD method that accurately reflects oxidant levels due to the presence of iron in plasma . -
Toxicological Assessment in Rodents :
Research conducted on rodents revealed that DMPD could induce severe neurological symptoms at high doses, emphasizing the need for caution when handling this compound .
Summary Table of Biological Activities
Q & A
Q. What are the standard protocols for synthesizing p-dimethylaminoaniline dihydrochloride in a laboratory setting?
The synthesis typically involves the dihydrochloride salt formation of p-dimethylaminoaniline. A general approach includes:
- Reaction conditions : Reacting p-dimethylaminoaniline with hydrochloric acid under controlled stoichiometry. Excess HCl ensures complete protonation of the amine groups.
- Purification : Recrystallization from ethanol or methanol to achieve high purity (>95%).
- Key reagents : Hydrochloric acid (37%, w/w) and anhydrous solvents to avoid side reactions .
- Validation : Confirm purity via melting point (222°C, decomposition) and NMR spectroscopy (δ 2.8 ppm for dimethylamino protons, δ 7.5 ppm for aromatic protons) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation and oxidation.
- Safety protocols : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic reactions .
- Decontamination : Clean spills with 5% acetic acid followed by ethanol rinse to neutralize residues .
Q. What analytical methods are recommended for characterizing this compound?
- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm using a C18 column and acetonitrile/water mobile phase .
- Structural confirmation :
Advanced Research Questions
Q. What are the mechanistic insights into the oxidation reactions of this compound?
The dimethylamino group acts as an electron donor, facilitating oxidation to form quinone-imine intermediates. Key observations:
Q. How does this compound interact with biological systems in enzyme inhibition assays?
- LSD1 inhibition : The compound’s structure mimics histone lysine residues, competitively binding to lysine-specific demethylase 1 (LSD1) with IC₅₀ values in the micromolar range .
- Cellular assays : Used at 10–100 µM in cell lysates to study H3K4/H3K9 methylation dynamics via Western blot .
- Control experiments : Co-treatment with methyltransferase inhibitors (e.g., SAM) to validate specificity .
Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
-
pH-dependent stability :
pH Range Stability Degradation Products 2–4 Stable None 7–9 Moderate Quinone derivatives >10 Unstable Polymerized byproducts -
Methodological adjustments : Use buffered solutions (e.g., citrate buffer pH 3.0) for long-term studies. Monitor degradation via UV-Vis spectral shifts (λmax 290 nm → 340 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
